molecular formula C20H13Cl3FNO B371380 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline CAS No. 297149-78-1

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline

Cat. No.: B371380
CAS No.: 297149-78-1
M. Wt: 408.7g/mol
InChI Key: QQQCFULEWUNLMN-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of enzyme activity related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dichlorobenzyl)-N-ethylethanamine hydrochloride
  • 4-Chloro-N-(2,4-dichlorobenzyl)benzamide
  • 2-Chloro-N-(4-chlorobenzyl)benzamide

Uniqueness

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCFULEWUNLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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